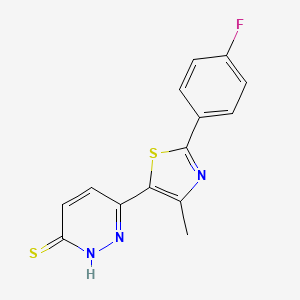
6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolopyridazine derivatives and has been shown to exhibit promising biological activity against various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Compounds related to 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol have been synthesized and structurally characterized, highlighting the potential of pyridazine derivatives in medicinal chemistry. For instance, studies have demonstrated the synthesis of novel pyridazine derivatives, emphasizing their structural elucidation through techniques such as NMR, IR, mass spectral studies, and X-ray diffraction (Sallam et al., 2021; Sallam et al., 2021) (Sallam et al., 2021) (Sallam et al., 2021).
Biological Activities
- Research has explored the antimicrobial and antitumor activities of these compounds, with some showing promising results against a variety of bacterial strains and cancer cell lines. Notably, novel fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have exhibited moderate to excellent antitumor activity against multiple cancer cell lines (Bhat et al., 2009) (Bhat et al., 2009).
Agrochemical Applications
- Some derivatives have been evaluated for their herbicidal activities, showcasing the versatility of the pyridazine scaffold in the development of agrochemicals. For instance, novel pyridazine derivatives with substituted benzyloxy or phenoxy groups have demonstrated significant herbicidal effectiveness at low application rates (Xu et al., 2012) (Xu et al., 2012).
Theoretical Studies and Chemical Analysis
- Computational studies, including density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks, have been conducted to understand the electronic structure, intermolecular interactions, and stability of these compounds. Such studies provide insights into the molecular properties that contribute to their biological and chemical activities (Sallam et al., 2021) (Sallam et al., 2021).
Antimicrobial and Antifungal Activities
- The exploration of antimicrobial and antifungal activities of pyridazine and triazole derivatives underscores their potential in addressing various microbial infections. Microwave-assisted synthesis techniques have been applied to develop compounds with enhanced antimicrobial properties, highlighting the role of synthetic methodologies in optimizing biological activity (Dengale et al., 2019) (Dengale et al., 2019).
Propiedades
IUPAC Name |
3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S2/c1-8-13(11-6-7-12(19)18-17-11)20-14(16-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWOBYDBFJSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)
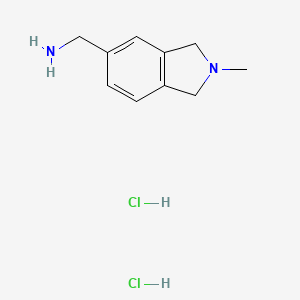
![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)
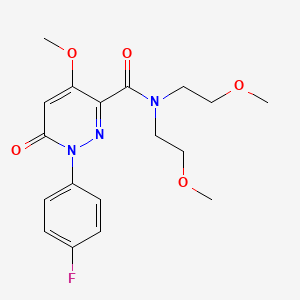
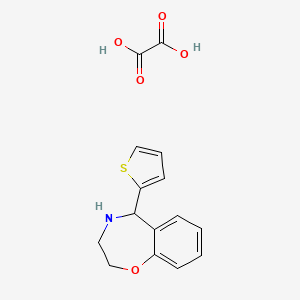
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
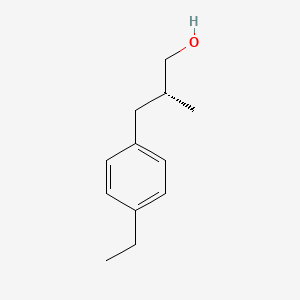
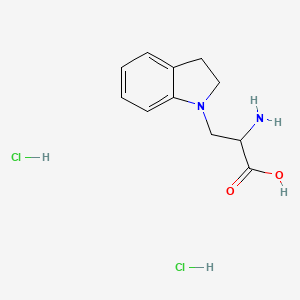
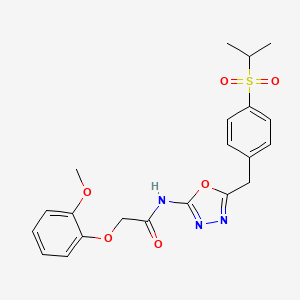
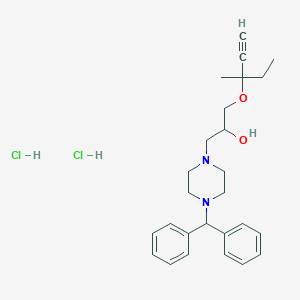
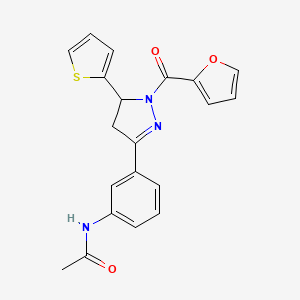
![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)